N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Regiochemistry Conformational analysis Steric hindrance

N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide (C₁₅H₁₉N₅O, MW 285.34 g/mol) is a synthetic tetrazole-substituted benzamide featuring an ortho-positioned 5-methyl-1H-tetrazol-1-yl group on the benzamide aromatic ring and an N-cyclohexyl amide substituent. The compound belongs to the broader class of tetrazole amide derivatives, a family that has been systematically explored as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) for hypocholesterolemic applications.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
Cat. No. B15102000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCC3
InChIInChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-10-6-5-9-13(14)15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,21)
InChIKeyBVXPUWYQEQHBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide — Structural Overview and Compound Class Identification for Procurement Evaluation


N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide (C₁₅H₁₉N₅O, MW 285.34 g/mol) is a synthetic tetrazole-substituted benzamide featuring an ortho-positioned 5-methyl-1H-tetrazol-1-yl group on the benzamide aromatic ring and an N-cyclohexyl amide substituent . The compound belongs to the broader class of tetrazole amide derivatives, a family that has been systematically explored as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) for hypocholesterolemic applications [1]. Its structural architecture — combining an acidic tetrazole bioisostere with a lipophilic cyclohexyl moiety on a benzamide scaffold — places it at the intersection of multiple medicinal chemistry campaigns targeting metabolic, inflammatory, and central nervous system indications.

Why In-Class Substitution Fails for N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide — Structural Differentiation Drivers


Tetrazole-substituted benzamides are not interchangeable commodities. Three structural variables independently govern biological performance: (i) the ortho vs. para regiochemistry of the tetrazole attachment on the benzamide ring , (ii) the presence or absence of the 5-methyl substituent on the tetrazole, which directly modulates lipophilicity and CNS pharmacophore recognition [1], and (iii) the choice between N1- and N2-tetrazole connectivity, which alters H-bond geometry by approximately 1.2 Å relative to carboxylic acid anchors [2]. Critically, no single in-class analog simultaneously captures the ortho-tetrazole, 5-methyl, and N-cyclohexyl combination present in the target compound, meaning that procurement of a generic alternative risks selecting a molecule with fundamentally different conformational, electronic, and pharmacokinetic properties. The quantitative evidence below establishes where these structural distinctions translate into measurable physicochemical and pharmacological differences.

N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide — Product-Specific Quantitative Differentiation Evidence


Ortho- vs. Para-Substitution: Conformational and Steric Differentiation in Tetrazole-Benzamide Isomers

The target compound positions the 5-methyl-1H-tetrazol-1-yl group at the ortho (2-) position of the benzamide ring, whereas the closest commercially cataloged analog, N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide (ChemDiv IB06-2303), carries this substituent at the para (4-) position . Both compounds share identical molecular formula (C₁₅H₁₉N₅O) and essentially identical molecular weight (285.34 vs. 285.35 g/mol) . However, ortho-substitution creates direct steric proximity between the tetrazole ring and the N-cyclohexylamide group — a contact absent in the para isomer — that enforces a different low-energy conformational ensemble. Studies on 1-aryl-5-methyltetrazoles demonstrate that para-substituent electronic effects significantly modulate thermal stability and reactivity [1]; ortho-substitution introduces an additional steric modulation dimension that is not captured by the para isomer. No head-to-head biological comparison between the ortho and para isomers has been published, representing a critical data gap in the literature [1]. Users should note that this evidence is based on structural comparison and class-level inference rather than direct competitive assay data.

Regiochemistry Conformational analysis Steric hindrance Structure-activity relationship

5-Methyl Tetrazole vs. Unsubstituted Tetrazole: Lipophilicity Modulation, PSA Shift, and CNS Pharmacophore Validation

The 5-methyl substituent on the tetrazole ring differentiates the target compound from des-methyl analogs such as N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide (ChemDiv D633-0083) . Physicochemical comparison using independent ChemDiv characterization data reveals that 5-methyl substitution increases molecular weight by 14 Da (285.35 vs. 271.32) while decreasing logP from 2.28 to 2.01 (ΔlogP = −0.27), and significantly increasing calculated polar surface area from 64.14 to 105.41 Ų . The apparent logP decrease upon methyl addition is notable and may reflect conformational effects or differences in measurement conditions; users should verify under standardized assay conditions. From a pharmacological perspective, Gross & Featherstone (1946) established that 1-cyclohexyl-5-methyl tetrazole (TT-79) possesses pronounced CNS stimulatory activity, with the 5-methyl group identified as optimal for maximum stimulant effect within the 1,5-disubstituted tetrazole series [1]. The broader tetrazole class is also recognized for enhanced metabolic stability relative to carboxylic acid counterparts, owing to resistance to β-oxidation and glucuronidation pathways [2].

Lipophilicity Polar surface area CNS pharmacology Tetrazole SAR

N1- vs. N2-Tetrazole Substitution: Tautomeric Isomerism and Hydrogen-Bond Geometry Differences

The target compound employs N1-substituted tetrazole (1H-tetrazol-1-yl), distinguishing it from analogs bearing the 2H-tetrazol-5-yl (N2-substituted) isomer, such as N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide. The N1 vs. N2 connectivity produces tetrazole rings with different electronic distributions and distinct spatial orientations of the H-bond acceptor nitrogen atoms. Crystallographic analysis comparing carboxylic acid and 1H-tetrazole bioisosteric pairs reveals that, while both functional groups exhibit similar pKa values (~4.5) and comparable H-bond attractive energies, the 1H-tetrazole H-bond environment extends approximately 1.2 Å further from the molecular core than the corresponding carboxylic acid [1]. The 2H-tetrazole isomer presents a different H-bond vector arrangement, which can alter receptor complementarity. The SPR (Structure–Property Relationships) study of 35 phenylpropionic acid derivatives with various carboxylic acid isosteres provides a systematic framework showing that isostere choice — including tetrazole regioisomer selection — has quantifiable impact on logD, pKa, and aqueous solubility [2]. No direct experimental comparison of N1- vs. N2-tetrazole benzamide binding data is available for this specific scaffold, and this evidence should be treated as class-level inference.

Tetrazole tautomerism Hydrogen bonding Bioisostere geometry Receptor fit

Tetrazole as Carboxylic Acid Bioisostere: pKa Parity, Metabolic Stability Advantage, and Acyl Glucuronide Risk Mitigation

The tetrazole moiety in the target compound functions as a bioisosteric replacement for carboxylic acid, with both groups exhibiting near-identical pKa values (tetrazole: ~4.5; carboxylic acid: ~4.5) and similar cLogP [1]. This pKa parity ensures that both groups exist predominantly as anions at physiological pH (7.4), preserving charge-mediated target interactions. However, a critical metabolic differentiation exists: carboxylic acid-containing drugs are susceptible to acyl glucuronide formation, a metabolic pathway implicated in idiosyncratic hepatotoxicity; tetrazoles are resistant to this pathway, thereby offering a superior safety profile for chronic dosing applications [1][2]. The tetrazole ring is also resistant to β-oxidation and other phase I metabolic transformations that commonly degrade carboxylic acid-containing scaffolds. The Chemical Reviews survey by Neochoritis et al. (2019) confirms that tetrazole derivatives are valued in drug design specifically because of their metabolic stability and beneficial physicochemical properties relative to their carboxylic acid progenitors [2]. This evidence is class-level inference; no compound-specific microsomal stability data for the target molecule have been published.

Bioisosterism Metabolic stability pKa Acyl glucuronide Drug design

N-Cyclohexyl vs. Alternative N-Substitutions: Historical CNS Pharmacophore Validation and Steric Differentiation

The N-cyclohexyl substituent on the benzamide nitrogen differentiates the target compound from analogs bearing smaller (e.g., methyl, ethyl), aromatic (e.g., phenyl), or heterocyclic N-substituents. Gross & Featherstone (1946) systematically evaluated a panel of 1,5-disubstituted tetrazoles and identified 1-cyclohexyl-5-methyl tetrazole (TT-79) as one of the most potent CNS stimulants in the series, with the cyclohexyl group judged optimal among saturated cyclic substituents for stimulatory activity [1]. The structure-activity pattern established that a large saturated cyclic group at position 1 combined with a small alkyl group (preferably methyl) at position 5 maximizes CNS stimulant effects [1]. Separately, Buchanan & Sprancmanis (1973) explored 5-methyltetrazole derivatives as hypocholesterolemic agents, confirming that the 5-methyltetrazole substructure is a privileged pharmacophore across multiple therapeutic areas [2]. The lipophilic cyclohexyl group (contributing approximately +2.0 to logP based on fragment additivity) also modulates the overall physicochemical profile relative to smaller N-substituents, affecting membrane permeability and tissue distribution. This evidence is class-level inference derived from the tetrazole substructure pharmacology; the full benzamide scaffold of the target compound has not been directly tested in the Gross & Featherstone or Buchanan models.

CNS pharmacology N-substitution SAR Lipophilicity Historical pharmacology Tetrazole SAR

N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide — Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Targeting Ortho-Substituted Benzamide Receptor Modulators

The ortho-tetrazole regiochemistry of the target compound creates a unique conformational constraint that distinguishes it from the more commonly cataloged para-substituted analogs. SAR programs investigating receptor modulation — particularly for GPCR targets where tetrazole-carboxylate bioisosterism is established (e.g., angiotensin AT₁, GPR35) — can use this compound as a probe to determine whether ortho steric compression enhances or disrupts binding pocket complementarity. The historical validation of the 1-cyclohexyl-5-methyl tetrazole substructure as a CNS-active pharmacophore [1] further supports prioritizing this scaffold in neurological target screening cascades.

Carboxylic Acid Bioisostere Replacement in Lead Optimization with Metabolic Stability Requirements

Programs seeking to replace a metabolically labile carboxylic acid with a stable bioisostere can evaluate this compound as a tetrazole-containing scaffold that preserves pKa parity (~4.5) while eliminating the acyl glucuronide formation liability [2]. The 5-methyl substitution provides an additional degree of lipophilicity tuning distinct from unsubstituted tetrazole analogs. The established resistance of tetrazoles to β-oxidation and glucuronidation pathways [3] makes this scaffold particularly suitable for chronic dosing indications where carboxylic acid-containing leads have failed due to metabolic instability or hepatotoxicity signals.

CNS Pharmacology: Tetrazole-Based Stimulant/Depressant Screening Using Historically Validated Pharmacophore

The Gross & Featherstone (1946) study established that 1-cyclohexyl-5-methyl tetrazole (TT-79) is a pronounced CNS stimulant [1]. The target compound incorporates this exact pharmacophoric substructure within a more elaborate benzamide scaffold, offering a starting point for CNS phenotypic screening or target deconvolution studies. The benzamide extension provides additional vectors for SAR exploration (e.g., substitution on the aromatic ring, modification of the amide linkage) while retaining the core tetrazole pharmacophore that drove the original in vivo activity.

Comparative Physicochemical Profiling of Tetrazole Regioisomers for Developability Assessment

The target compound's N1-substituted tetrazole connectivity, ortho regiochemistry, and 5-methyl substitution create a distinct developability profile relative to the N2-substituted and para-substituted analogs available from commercial screening libraries. Teams conducting parallel physicochemical profiling (logP, logD, PSA, thermodynamic solubility) across tetrazole benzamide isomers can use this compound to populate the ortho-N1-methyl cell of a property matrix, enabling data-driven selection of the isomer with the most favorable balance of permeability and solubility for a given target product profile [2][3].

Quote Request

Request a Quote for N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.